S-Methyl-L-cysteine

Catalog No.
S543427
CAS No.
1187-84-4
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl-L-cysteine

CAS Number

1187-84-4

Product Name

S-Methyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N

SMILES

CSCC(C(=O)O)N

solubility

Soluble in DMSO

Synonyms

S-11C-methyl-L-cysteine, S-methylcysteine, S-methylcysteine, (DL-Cys)-isomer, S-methylcysteine, (L-Cys)-isomer, S-methylcysteine, hydrochloride, (L-Cys)-isomer

Canonical SMILES

CSCC(C(=O)O)N

Isomeric SMILES

CSC[C@@H](C(=O)O)N

The exact mass of the compound S-Methyl-L-cysteine is 135.0354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of S-alkyl-L-cysteine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

S-Methyl-L-cysteine is a non-proteinogenic, sulfur-containing amino acid naturally found in plants like garlic and cabbage. Unlike its close structural analog L-cysteine, the sulfur atom in S-Methyl-L-cysteine is protected by a methyl group, forming a stable thioether. This key structural difference prevents the spontaneous oxidation and disulfide bond formation that complicates the handling and formulation of L-cysteine, making S-Methyl-L-cysteine a more reliable and stable reagent for applications in cell culture, metabolic studies, and as a precursor in food chemistry.

Direct substitution of S-Methyl-L-cysteine with the more common L-cysteine often fails due to process-critical differences in chemical stability. The free thiol (-SH) group in L-cysteine is highly susceptible to oxidation, readily forming L-cystine, especially in neutral or alkaline solutions and cell culture media. This instability can lead to loss of active compound, formation of unwanted byproducts, and poor reproducibility. S-Methyl-L-cysteine's protected thioether structure provides superior stability against such oxidation, ensuring consistent concentration and reactivity in solution. This makes it essential for applications requiring long-term stability, defined redox conditions, or predictable reaction pathways, such as in the formulation of stable liquid reagents or as a specific precursor for generating meat-like flavors where L-cysteine can inhibit the Maillard reaction.

Superior Handling and Solution Stability vs. L-Cysteine

The primary procurement driver for S-Methyl-L-cysteine is its enhanced stability in solution compared to L-cysteine. L-cysteine readily oxidizes in vitro to form the disulfide L-cystine, a reaction favored in typical cell culture media pH ranges (around 7.4 and above). This instability makes it difficult to maintain a consistent concentration of the reduced form. The S-methyl group blocks this oxidative pathway, preventing the formation of disulfide-linked dimers and ensuring that the compound remains in its intended form, which is critical for reproducibility in sensitive biological assays and chemical reactions.

Evidence DimensionOxidative Stability
Target Compound DataChemically stable; the thioether is resistant to spontaneous oxidation under standard aqueous conditions.
Comparator Or BaselineL-Cysteine: The free thiol group is readily oxidized to a disulfide bond, forming L-cystine, especially at neutral or alkaline pH.
Quantified DifferenceQualitatively significant; avoids the primary degradation pathway of L-cysteine in solution.
ConditionsAqueous solutions, particularly cell culture media at physiological pH (7.4) or higher.

This stability reduces batch-to-batch variability and improves experimental reproducibility, justifying the selection over the less stable and less predictable L-cysteine.

Distinct Precursor for Specific Flavor Generation in Maillard Reactions

In the generation of meat-like flavors via the Maillard reaction, S-Methyl-L-cysteine serves a different role than L-cysteine. While L-cysteine is a key precursor for many sulfurous, meaty notes, it can also inhibit the Maillard reaction by forming stable thiazolidine compounds, preventing the desired flavor development. S-Methyl-L-cysteine, lacking a free thiol, does not form these inhibitory adducts. Instead, its thermal degradation products, like dimethyl disulfide, contribute directly to the aroma profile of processed vegetables like cabbage. This makes it a more suitable precursor when specific, stable sulfur notes are desired without the process complications associated with L-cysteine.

Evidence DimensionMaillard Reaction Pathway
Target Compound DataThermally degrades to produce volatile sulfur compounds such as dimethyl disulfide.
Comparator Or BaselineL-Cysteine: Can inhibit Maillard reactions by forming stable 2-glycosylthiazolidine-4-carboxylic acids, competing with the formation of flavor-generating Amadori compounds.
Quantified DifferenceQualitative difference in reaction pathway and inhibition potential.
ConditionsThermal processing / Maillard reaction conditions (e.g., heating with a reducing sugar).

For food technologists developing specific flavor profiles, selecting S-Methyl-L-cysteine avoids the inhibitory side-reactions of L-cysteine, leading to a more controlled and predictable flavor outcome.

Differential Metabolic Fate Compared to its Sulfoxide Form

S-Methyl-L-cysteine and its oxidized form, S-Methyl-L-cysteine sulfoxide (SMCSO), are not metabolically interchangeable and must be procured specifically based on the research goal. S-Methyl-L-cysteine acts as a substrate for the antioxidant system mediated by methionine sulfoxide reductase A (MSRA). In contrast, SMCSO is studied as a biomarker for the consumption of cruciferous and Allium vegetables. Studies in Chinese cabbage show that both compounds can be metabolized back to cysteine via demethylation, but their distinct roles as an antioxidant substrate versus a dietary biomarker necessitate their use as separate, specific reagents in metabolic and nutritional research.

Evidence DimensionPrimary Biological Role
Target Compound DataActs as a substrate for the MSRA catalytic antioxidant system.
Comparator Or BaselineS-Methyl-L-cysteine sulfoxide (SMCSO): Investigated as a urinary biomarker for consumption of cruciferous and Allium vegetables.
Quantified DifferenceFunctionally distinct roles in biological systems (antioxidant substrate vs. dietary biomarker).
ConditionsIn vivo and in vitro metabolic studies.

Researchers must select the correct form (reduced vs. sulfoxide) to obtain relevant results; choosing one as a substitute for the other would lead to incorrect conclusions about metabolic pathways or biomarker validity.

Formulation of Stable Cell Culture Media and Biochemical Reagents

Ideal for use in preparing stock solutions and cell culture media where the instability of L-cysteine would compromise performance and reproducibility. Its resistance to oxidation ensures a consistent concentration over time, which is critical for long-term experiments and biomanufacturing processes.

Controlled Generation of Specific Food Flavors

Serves as a specific precursor in the food industry for creating savory, meat-like, and cabbage-like flavor notes during thermal processing. Unlike L-cysteine, it does not inhibit the Maillard reaction, allowing for more predictable and targeted flavor development.

Metabolic and Antioxidant Pathway Research

Used as a specific chemical probe to investigate sulfur amino acid metabolism and the role of the methionine sulfoxide reductase A (MSRA) antioxidant system. Its stability allows researchers to study the effects of the reduced form without confounding results from its sulfoxide metabolite.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

-2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.03539970 g/mol

Monoisotopic Mass

135.03539970 g/mol

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A34I1H07YM

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

19651-44-6
1187-84-4
7728-98-5

Wikipedia

S-Methylcysteine

Dates

Last modified: 08-15-2023
1: Rubino FM, Pitton M, Di Fabio D, Meroni G, Santaniello E, Caneva E, Pappini M, Colombi A. Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry. Biomed Chromatogr. 2011 Mar;25(3):330-43. doi: 10.1002/bmc.1451. PubMed PMID: 21110385.
2: Uchino H. [Nutritional value of S-methylcysteine sulfoxide. (IV). Effect of S-methylcysteine sulfoxide supplement on rats fed a high protein-, low protein- and commercial-diet (author's transl)]. Nihon Eiseigaku Zasshi. 1975 Aug;30(3):397-403. Japanese. PubMed PMID: 1238768.
3: Refsvik T. N-acetylpenicillamine potentiated excretion of methyl mercury in rat bile: influence of S-methylcysteine. Acta Pharmacol Toxicol (Copenh). 1984 Aug;55(2):121-5. PubMed PMID: 6496113.
4: Uchino H, Itokawa Y. [Studies on nutritional value of S-methylcysteine sulfoxide. II. Splenic hypertrophy of rats on an increased S-methylcysteine sulfoxide diet and effect of S-methylcysteine sulfoxide administration on splenoectomized rats]. Nihon Eiseigaku Zasshi. 1972 Jun;27(2):253-6. Japanese. PubMed PMID: 4677395.
5: Armstrong MD. N-delta-acetylornithine and S-methylcysteine in blood plasma. Biochim Biophys Acta. 1979 Nov 1;587(4):638-42. PubMed PMID: 508804.
6: Husain A, Sato D, Jeelani G, Mi-ichi F, Ali V, Suematsu M, Soga T, Nozaki T. Metabolome analysis revealed increase in S-methylcysteine and phosphatidylisopropanolamine synthesis upon L-cysteine deprivation in the anaerobic protozoan parasite Entamoeba histolytica. J Biol Chem. 2010 Dec 10;285(50):39160-70. doi: 10.1074/jbc.M110.167304. Epub 2010 Oct 5. PubMed PMID: 20923776; PubMed Central PMCID: PMC2998131.
7: Thompson JF, Gering RK. Biosynthesis of s-methylcysteine in radish leaves. Plant Physiol. 1966 Oct;41(8):1301-7. PubMed PMID: 16656400; PubMed Central PMCID: PMC550522.
8: Zhao J, Ng CM, Chu IK, Siu KW, Hopkinson AC. Methionine, alpha-methylmethionine and S-methylcysteine radical cations: generations and dissociations in the gas phase. Phys Chem Chem Phys. 2009 Sep 21;11(35):7629-39. PubMed PMID: 19950502.
9: Uchino H. [Nutritional value of S-methylcysteine sulfoxide. 3. Comparison of S-methylcysteine sulfoxide, S-allylcysteine sulfoxide and related sulfur containing amino acids (author's transl)]. Nihon Eiseigaku Zasshi. 1973 Oct;28(4):385-91. Japanese. PubMed PMID: 4799999.
10: Yagi N, Takashima M, Itokawa Y. [Nutritional value of S-methylcysteine sulfoxide (methiin): (V). Investigations on effects of S-methylcysteine sulfoxide on methionine-substitution and amino acid imbalance (author's transl)]. Nihon Eiseigaku Zasshi. 1976 Feb;30(6):593-9. Japanese. PubMed PMID: 985941.
11: Nishikawa-Ogawa M, Wanibuchi H, Morimura K, Kinoshita A, Nishikawa T, Hayashi S, Yano Y, Fukushima S. N-acetylcysteine and S-methylcysteine inhibit MeIQx rat hepatocarcinogenesis in the post-initiation stage. Carcinogenesis. 2006 May;27(5):982-8. Epub 2005 Dec 7. PubMed PMID: 16338951.
12: Pancetti F, Oyarce M, Aranda M, Parodi J, Aguayo LG, Morales B, Westphal G, Müller M, Hallier E, Zeise ML. S-methylcysteine may be a causal factor in monohalomethane neurotoxicity. Neurotoxicology. 2004 Sep;25(5):817-23. PubMed PMID: 15288512.
13: Wei M, Wanibuchi H, Yamamoto S, Iwai S, Morimura K, Nomura T, Takayama R, Fukushima S. Chemopreventive effects of S-methylcysteine on rat hepatocarcinogenesis induced by concurrent administration of sodium nitrite and morpholine. Cancer Lett. 2000 Dec 8;161(1):97-103. PubMed PMID: 11078918.
14: Vijayaraghavan M, Wanibuchi H, Takada N, Yano Y, Otani S, Yamamoto S, Fukushima S. Inhibitory effects of S-methylcysteine and cysteine on the promoting potential of sodium phenobarbital on rat liver carcinogenesis. Jpn J Cancer Res. 2000 Aug;91(8):780-5. PubMed PMID: 10965017.
15: Buchwald AL, Müller M. Late confirmation of acute methyl bromide poisoning using S-methylcysteine adduct testing. Vet Hum Toxicol. 2001 Aug;43(4):208-11. PubMed PMID: 11474733.
16: Ro JY, Jensen DE, Kim S. Quantitation of S-methylcysteine formed in O6-methylguanine-DNA:methyltransferase. Cancer Lett. 1984 Jun;23(2):213-21. PubMed PMID: 6744245.
17: Takada N, Yano Y, Wanibuchi H, Otani S, Fukushima S. S-methylcysteine and cysteine are inhibitors of induction of glutathione S-transferase placental form-positive foci during initiation and promotion phases of rat hepatocarcinogenesis. Jpn J Cancer Res. 1997 May;88(5):435-42. PubMed PMID: 9247599.
18: Itokawa Y, Inoue K, Sasagawa S, Fujiwara M. Effect of S-methylcysteine sulfoxide, S-allylcysteine sulfoxide and related sulfur-containing amino acids on lipid metabolism of experimental hypercholesterolemic rats. J Nutr. 1973 Jan;103(1):88-92. PubMed PMID: 4682454.
19: Uchino H, Itokawa Y. [Studies on nutritional value of S-methylcysteine sulfoxide. I. Effect of increased dietary S-methylcysteine sulfoxide on growth and tissues in rats]. Nihon Eiseigaku Zasshi. 1972 Jun;27(2):248-52. Japanese. PubMed PMID: 4677394.
20: Kumari K, Augusti KT. Antidiabetic effects of S-methylcysteine sulphoxide on alloxan diabetes. Planta Med. 1995 Feb;61(1):72-4. PubMed PMID: 7700997.

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